molecular formula C15H25Br B8790091 Farnesyl bromide

Farnesyl bromide

Cat. No. B8790091
M. Wt: 285.26 g/mol
InChI Key: FOFMBFMTJFSEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745589B1

Procedure details

Into a 100 mL round bottomed flask at 0° C. is added L-Cysteine methyl ester (1.38 g, 10.2 mmols) in 60 mL of 7M NH3/MeOH. Neat farnesyl bromide (1b) (1.00 g 3.52 mmols) is then added and the solution is stirred at 0° C. for four hours. The reaction mixture is partitioned between ether and water and extracted 3× with ether, extracts are combined, dried over MgSO4 filtered and evaporated. Purification by flash chromatography (1% MeOH:CHCl3) yields 881 mg (74%) of a clear oil. Rf=0.22 in 5% MeOH in CHCl3. 1H NMR (CDCl3, 400 MHz): 5.24 (t, 1H, J=8 Hz), 5.10 (m, 2H), 3.75 (s, 3H), 3.64 (q, 1H), 3.10-3.25 (m, 2H), 2.86-2.91 (2d, 1H), 2.65-2.71 (2d, 1H), 2.04-2.10 (m, 6H), 2.04(m, 6H) 2.0 (t, 2H), 1.69 (s, 3H), 1.68 (s. 3H), 1.60 (s, 6H); 13C NMR (CDCl3, 50 MHz) 174.93, 139.91, 135.71, 131.62, 124.69, 124.11, 120.35, 54.64, 52.35, 39.93, 36.77, 30.15, 26.98, 26.67, 25.86, 17.86, 16.33, 16.21 MS: (ESI, +) (M−H+) 340
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:8])[C@H:4]([CH2:6][SH:7])[NH2:5].[CH2:9](Br)[CH:10]=[C:11]([CH2:13][CH2:14][CH:15]=[C:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])[CH3:17])[CH3:12]>N.CO>[CH3:1][O:2][C:3](=[O:8])[CH:4]([NH2:5])[CH2:6][S:7][CH2:9][CH:10]=[C:11]([CH3:12])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:17])[CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
COC([C@@H](N)CS)=O
Name
Quantity
60 mL
Type
solvent
Smiles
N.CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at 0° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ether, extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (1% MeOH:CHCl3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C(CSCC=C(CCC=C(CCC=C(C)C)C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 881 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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